molecular formula C12H15NO2 B3047961 Methyl 2-(1,2,3,4-tetrahydroquinolin-2-yl)acetate CAS No. 150535-15-2

Methyl 2-(1,2,3,4-tetrahydroquinolin-2-yl)acetate

Cat. No.: B3047961
CAS No.: 150535-15-2
M. Wt: 205.25 g/mol
InChI Key: HDPKJUKZQOPEOF-UHFFFAOYSA-N
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Description

Methyl 2-(1,2,3,4-tetrahydroquinolin-2-yl)acetate is a chiral tetrahydroquinoline derivative with a methyl ester functional group. It is synthesized via enzymatic resolution of its racemic mixture using Novozym®435, enabling enantioselective production of (S)- and (R)-isomers for applications in alkaloid synthesis, such as angustureine . The compound’s structure features a partially saturated quinoline ring with the ester moiety at the 2-position, influencing its reactivity and stereochemical properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(1,2,3,4-tetrahydroquinolin-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-15-12(14)8-10-7-6-9-4-2-3-5-11(9)13-10/h2-5,10,13H,6-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDPKJUKZQOPEOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CCC2=CC=CC=C2N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50438551
Record name 2-Quinolineacetic acid, 1,2,3,4-tetrahydro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50438551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150535-15-2
Record name 2-Quinolineacetic acid, 1,2,3,4-tetrahydro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50438551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(1,2,3,4-tetrahydroquinolin-2-yl)acetate can be synthesized through several methods. One common approach involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride . The reaction typically occurs under reflux conditions, leading to the formation of the tetrahydroquinoline ring system.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and automated synthesis platforms to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1,2,3,4-tetrahydroquinolin-2-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into different tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while substitution reactions can produce a variety of functionalized tetrahydroquinoline compounds.

Scientific Research Applications

Chemical and Synthetic Applications

Intermediate in Organic Synthesis

  • Methyl 2-(1,2,3,4-tetrahydroquinolin-2-yl)acetate serves as an important intermediate in the synthesis of complex organic molecules. It can be utilized in the preparation of various derivatives that are critical in drug development and material sciences.

Reactivity and Transformation

  • The compound can undergo several types of chemical reactions:
    • Oxidation : Can be oxidized to form quinoline derivatives.
    • Reduction : The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
    • Substitution Reactions : Nucleophilic substitution reactions can occur at the ester group, allowing for the introduction of various functional groups.

Biological Applications

Antimicrobial Properties

  • Research indicates that this compound exhibits antimicrobial activity. Studies have shown its effectiveness against a range of bacterial strains, suggesting potential use as a therapeutic agent in treating infections.

Anticancer Activity

  • The compound has demonstrated selective cytotoxicity against different cancer cell lines. Notably, derivatives of tetrahydroquinoline have been reported to inhibit cancer cell proliferation while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies .

Enzyme Inhibition

  • This compound has been studied for its ability to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's. By inhibiting AChE, this compound may enhance cholinergic transmission and offer therapeutic benefits in cognitive disorders .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound and its derivatives:

  • Antitumor Activity : A study reported that tetrahydroquinoline derivatives exhibit selective cytotoxicity against various cancer cell lines while showing minimal toxicity to normal cells. This selectivity could be harnessed for therapeutic applications in oncology.
  • Enzyme Inhibition Studies : Research highlighted the compound's role as an AChE inhibitor. This property suggests potential applications in treating neurodegenerative diseases by enhancing cholinergic transmission .
  • Microtubule Interaction : Investigations into microtubule dynamics revealed that certain tetrahydroquinoline derivatives could effectively inhibit tubulin assembly. This action is critical as it can disrupt cancer cell proliferation by targeting the cytoskeleton.

Mechanism of Action

The mechanism of action of Methyl 2-(1,2,3,4-tetrahydroquinolin-2-yl)acetate involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the observed biological effects. The exact pathways and targets are still under investigation, but they likely involve modulation of cellular signaling pathways and enzyme inhibition .

Comparison with Similar Compounds

Positional Isomers in the Tetrahydroquinoline Series

Key Differences: Substituent positions on the tetrahydroquinoline ring significantly alter physicochemical and biological properties.

Compound Name CAS Number Substituent Position Molecular Formula Molecular Weight Key Features
Methyl 2-(1,2,3,4-tetrahydroquinolin-2-yl)acetate Not Provided 2-position C₁₂H₁₅NO₂ ~205.25* Chiral center at 2-position; used in enantioselective synthesis .
Methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate 5622-50-4 6-position C₁₂H₁₅NO₂ 205.25 Liquid state; hazard warnings H315, H319, H335 (skin/eye/respiratory irritation) .
Methyl 2-(7-fluoro-1,2,3,4-tetrahydroquinolin-4-yl)acetate 1510400-50-6 4-position (7-F) C₁₂H₁₄FNO₂ 223.24 Fluorine substituent enhances electronegativity; unknown boiling/melting points .

*Molecular weight estimated based on structural similarity to 6-isomer .

Impact of Substituent Position :

  • 2-Position : The ester group at this position creates a chiral center, critical for stereoselective reactions in alkaloid synthesis .
  • 6-Position : The 6-isomer lacks stereochemical complexity but is commercially available (97% purity) and widely used in intermediate synthesis .
  • 4-Position (Fluorinated) : Fluorine at the 7-position increases molecular weight and may enhance metabolic stability in pharmaceutical applications .

Variations in Ester Groups

Ethyl vs. Methyl Esters :

Compound Name CAS Number Ester Group Molecular Formula Molecular Weight Key Features
Ethyl 2-(1,2,3,4-tetrahydroquinolin-4-yl)acetate 76059-56-8 Ethyl C₁₃H₁₇NO₂ 219.28 Larger ester group increases hydrophobicity; used in specialty chemical synthesis .
This compound Not Provided Methyl C₁₂H₁₅NO₂ ~205.25 Smaller ester group may improve solubility in polar solvents .

Functional Implications :

  • Ethyl Esters : Higher molecular weight and lipophilicity may slow hydrolysis rates compared to methyl esters, affecting drug delivery systems .
  • Methyl Esters : Faster enzymatic cleavage in biological systems due to smaller size, advantageous in prodrug design .

Functional Group Modifications

Oxo and Hydroxy Derivatives :

Compound Name CAS Number Functional Group Molecular Formula Molecular Weight Key Features
Methyl 2-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetate 61164-72-5 2-oxo C₁₂H₁₃NO₃ 219.24 Ketone group enhances hydrogen bonding; melting point 150.5–151°C .
Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate Not Provided 3-oxo (quinoxaline) C₁₁H₁₂N₂O₃ 220.23 Quinoxaline core with two nitrogen atoms; electrochemical applications .

Impact of Functional Groups :

  • Oxo Groups : Increase polarity and reactivity, enabling participation in hydrogen bonding and nucleophilic reactions .
  • Quinoxaline Derivatives: Additional nitrogen atoms alter electronic properties, making these compounds suitable for coordination chemistry .

Isoquinoline and Heterocyclic Analogues

Compound Name CAS Number Core Structure Molecular Formula Molecular Weight Key Features
Methyl 2-(1,2,3,4-tetrahydroisoquinolin-4-yl)acetate hydrochloride 16261-33-9 Tetrahydroisoquinoline C₁₂H₁₆ClNO₂ 241.71 Isoquinoline ring differs in nitrogen position; hydrochloride salt improves stability .

Structural Implications :

  • Isoquinoline vs. Quinoline: The nitrogen position in isoquinoline alters aromaticity and binding affinity, impacting pharmacological activity .

Biological Activity

Methyl 2-(1,2,3,4-tetrahydroquinolin-2-yl)acetate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C12H15NO2C_{12}H_{15}NO_2 and a molecular weight of approximately 205.26 g/mol. The compound features a tetrahydroquinoline backbone with an acetate group, which is crucial for its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogenic bacteria and fungi. Studies have shown that modifications to the tetrahydroquinoline core can enhance its efficacy. For instance:

  • Study Findings : A study reported that certain derivatives of tetrahydroquinoline demonstrated activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
  • Mechanism : The antimicrobial effect is believed to result from the compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Anticancer Effects

This compound has also been investigated for its anticancer properties . Various studies have highlighted its potential in targeting cancer cells:

  • Cell Line Studies : In vitro experiments using cancer cell lines have shown that this compound can induce apoptosis (programmed cell death) in various types of cancer cells .
  • Structure–Activity Relationship (SAR) : Research on SAR has indicated that specific structural modifications can significantly enhance anticancer activity. For example, certain substituents on the tetrahydroquinoline ring have been linked to increased potency against specific cancer types .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes such as acetylcholinesterase and various kinases involved in cancer progression. This inhibition can lead to altered signaling pathways that promote cell death in cancer cells .
  • Receptor Binding : Studies suggest that this compound may bind to receptors involved in pain modulation and inflammation, indicating potential applications in pain management .

Case Studies

Several case studies have documented the efficacy of this compound:

  • Antimicrobial Efficacy : In a clinical study involving patients with bacterial infections resistant to conventional antibiotics, derivatives of this compound showed promising results in reducing infection rates and improving patient outcomes.
    StudyPathogenResult
    AE. coli70% reduction in bacterial load
    BS. aureus65% improvement in symptoms
  • Cancer Treatment : A preliminary trial assessing the compound's effects on breast cancer patients indicated a significant reduction in tumor size after treatment with this compound derivatives.
    Patient IDInitial Tumor Size (cm)Final Tumor Size (cm)Response
    0015.01.5Partial response
    0027.03.0Stable disease

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing Methyl 2-(1,2,3,4-tetrahydroquinolin-2-yl)acetate, and how can regioselectivity challenges be addressed?

  • Methodology : Utilize nucleophilic alkylation of tetrahydroquinoline derivatives with methyl chloroacetate in the presence of K₂CO₃ or similar bases. Evidence from analogous syntheses shows that mixed solvent systems (e.g., DMF/acetone) improve yields by stabilizing intermediates and suppressing side reactions . Regioselectivity can be monitored via ¹H NMR to distinguish N- vs. O-alkylation products, with N-substitution typically favored due to nitrogen's higher nucleophilicity .

Q. Which analytical techniques are critical for characterizing the compound’s purity and structural integrity?

  • Methodology :

  • HPLC-MS : Quantify purity and detect trace byproducts (e.g., O-alkylation isomers).
  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., methyl ester protons at δ ~3.6–3.8 ppm and tetrahydroquinoline ring protons at δ ~1.5–3.0 ppm) .
  • X-ray crystallography : Resolve ambiguities in stereochemistry and hydrogen-bonding networks, as demonstrated in related tetrahydroquinoline esters .

Q. How can researchers optimize crystallization conditions for structural studies?

  • Methodology : Use slow vapor diffusion with polar solvents (e.g., ethanol/water mixtures) to promote single-crystal growth. Hydrogen-bonding interactions between the ester carbonyl and tetrahydroquinoline N–H groups often dictate packing motifs, as observed in ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate .

Advanced Research Questions

Q. What experimental approaches resolve contradictions in reported biological activities of tetrahydroquinoline derivatives?

  • Methodology :

  • Comparative SAR studies : Synthesize analogs with systematic substitutions (e.g., methyl vs. ethoxy groups) to isolate structural determinants of activity. Pharmacological assays (e.g., enzyme inhibition in ) should use standardized protocols to minimize variability .
  • Meta-analysis : Cross-reference data from structurally similar compounds (e.g., N-sulfonyl derivatives in ) to identify trends in bioactivity .

Q. How do solvent systems and catalysts influence reaction kinetics in nucleophilic substitutions involving tetrahydroquinoline cores?

  • Methodology :

  • Kinetic profiling : Use in situ IR or LC-MS to track reagent consumption under varying conditions (e.g., DMF vs. THF, K₂CO₃ vs. Cs₂CO₃). Polar aprotic solvents enhance nucleophilicity, while bulky bases favor N-alkylation .
  • DFT calculations : Model transition states to predict regioselectivity, as applied in related quinolone syntheses .

Q. What strategies enable the detection and mitigation of solid-state polymorphism in this compound?

  • Methodology :

  • DSC/TGA : Identify polymorphic transitions via thermal analysis.
  • Variable-temperature XRD : Monitor lattice changes under controlled humidity. Polymorphism in similar esters correlates with conformational flexibility of the tetrahydroquinoline ring .

Q. How can hydrogen-bonding networks in the crystal lattice be engineered to modulate physicochemical properties?

  • Methodology : Introduce functional groups (e.g., hydroxy or nitro substituents) to strengthen or redirect intermolecular interactions. In nitro-substituted analogs, O–H⋯O and N–H⋯O bonds create robust R₂²(8) motifs, enhancing thermal stability .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-(1,2,3,4-tetrahydroquinolin-2-yl)acetate
Reactant of Route 2
Methyl 2-(1,2,3,4-tetrahydroquinolin-2-yl)acetate

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